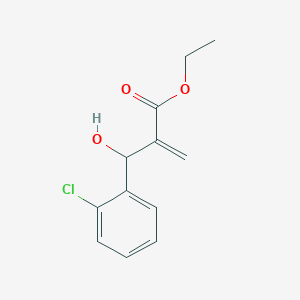

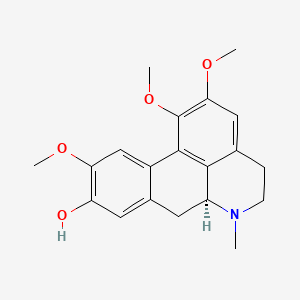

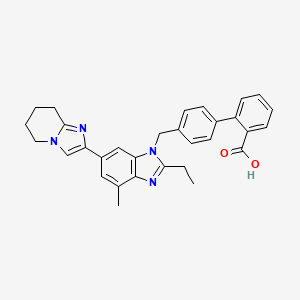

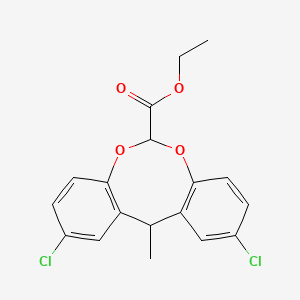

![molecular formula C15H11NS B1679109 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole CAS No. 4079-26-9](/img/structure/B1679109.png)

6,11-Dihydro[1]benzothiopyrano[4,3-b]indole

Overview

Description

6,11-Dihydro1benzothiopyrano[4,3-b]indole, also known as PD-146176, is an organic heterotetracyclic compound. It is an inhibitor of 15-lipoxygenase that limits atherosclerotic lesion development in rabbits . It has a role as a ferroptosis inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, and an antiatherogenic agent .

Molecular Structure Analysis

The molecular formula of 6,11-Dihydro1benzothiopyrano[4,3-b]indole is C15H11NS . The molecular weight is 237.32 g/mol . The IUPAC name is 6,11-dihydrothiochromeno[4,3-b]indole .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,11-Dihydro1benzothiopyrano[4,3-b]indole include a molecular weight of 237.32 g/mol . The compound is solid in form . More specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Inhibition of 15-Lipoxygenase (15-LOX)

PD 146176 is a specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX), with a Ki value of 197 nM . It does not affect other lipoxygenases or cyclooxygenases, making it a valuable tool for studying the role of 15-LOX in various biological processes. This enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in the pathogenesis of several inflammatory and hyperproliferative diseases.

Atherosclerosis Research

The compound has been utilized to study its effects on atherosclerosis. It has been shown to prevent atherogenesis by regulating monocyte-macrophage enrichment in vivo . This application is particularly significant in cardiovascular research, where understanding the mechanisms of atherosclerosis can lead to the development of new therapeutic strategies.

Neuroprotective Studies

PD 146176 blocks the synthesis of neuroprotectin D1 (NPD1) and other eicosanoids by inhibiting the 15-LOX-1 enzyme . NPD1 is a neuroprotective mediator that plays a crucial role in brain cell survival and function. Therefore, PD 146176 can be used to explore the neuroprotective pathways and potential treatments for neurodegenerative diseases.

Anti-inflammatory Research

The compound has been used to study its influence on ex vivo leukotriene B4 (LTB4) and lipoxin A4 (LXA4) secretion in adipose tissue . These molecules are important mediators of inflammation, and their regulation is crucial for understanding and treating various inflammatory conditions.

Autophagy and Cognitive Disorders

Research has indicated that PD 146176 can reverse cognitive deficits, amyloidogenesis, and tau pathology by stimulating autophagy in aged triple-transgenic mice . This suggests potential applications in studying and treating Alzheimer’s disease and other cognitive disorders where autophagy plays a significant role.

Apoptosis in Endothelial Cells

PD 146176 has been associated with the production of 15-HPETE during oxidant stress, which induces apoptosis of endothelial cells . This application is relevant in the context of vascular diseases and could provide insights into the mechanisms of endothelial cell damage and death.

Mechanism of Action

Target of Action

PD 146176, also known as 6,11-Dihydro1benzothiopyrano[4,3-b]indole, NSC168807, or 6,11-dihydrothiochromeno[4,3-b]indole, primarily targets the enzyme 15-Lipoxygenase (15-LOX) . This enzyme plays a crucial role in the metabolism of fatty acids and is involved in the biosynthesis of various bioactive lipid mediators.

Mode of Action

PD 146176 acts as a non-competitive inhibitor of 15-LOX . It binds to the enzyme and inhibits its activity, thereby preventing the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), a key step in the biosynthesis of certain bioactive lipids .

Biochemical Pathways

By inhibiting 15-LOX, PD 146176 affects the arachidonic acid metabolic pathway . This results in a decrease in the production of 15-HETE and other downstream metabolites, which can have various effects on cellular functions. For instance, these metabolites are involved in inflammatory responses, cell proliferation, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

PD 146176 has been shown to reverse cognitive impairment, brain amyloidosis, and tau pathology by stimulating autophagy in aged triple transgenic mice . This suggests that the compound’s inhibition of 15-LOX could have neuroprotective effects. In addition, PD 146176 has been reported to cause cell cycle arrest in G1 phase and a significant increase in caspase 3/7 activity, indicating that it may induce apoptosis .

properties

IUPAC Name |

6,11-dihydrothiochromeno[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961205 | |

| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

CAS RN |

4079-26-9 | |

| Record name | PD 146176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,3-b]indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-146176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of PD146176?

A1: PD146176 is a highly selective inhibitor of arachidonate 15-lipoxygenase (ALOX15), particularly the 15-lipoxygenase-1 (15-LOX-1) isoform. [, , , , , ]

Q2: How does PD146176 affect the ALOX15 pathway?

A2: By inhibiting ALOX15, PD146176 reduces the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-S-hydroxyoctadecadienoic acid (13-HODE), key metabolites of arachidonic acid and linoleic acid, respectively. [, , , , ]

Q3: What are the downstream effects of ALOX15 inhibition by PD146176?

A3: The effects are diverse and depend on the cell type and context. Some observed effects include:

- Reduced oxidative stress and lipid peroxidation in human spermatozoa: This suggests a potential role in addressing male infertility linked to oxidative stress. []

- Modulation of inflammatory responses in various models: This includes influencing macrophage phenotype in a murine model of ureteral obstruction [] and decreasing tumor necrosis factor-alpha and 15-HETE production in sulfur mustard-induced cell death. []

- Impact on amyloid beta precursor protein (APP) metabolism: PD146176 was shown to reduce Aβ formation by modulating the BACE proteolytic cascade, highlighting potential in Alzheimer’s disease research. [, ]

Q4: Are there any paradoxical effects observed with PD146176 on eicosanoid biosynthesis?

A4: Yes, short-term incubations with PD146176 in the B16F10 mouse melanoma cell line have shown paradoxical effects on eicosanoid biosynthesis, warranting further investigation. []

Q5: What is the molecular formula and weight of PD146176?

A5: The molecular formula of PD146176 is C16H11NS and its molecular weight is 253.34 g/mol. []

Q6: Is there information available on the material compatibility and stability of PD146176 under various conditions?

A6: Current research primarily focuses on PD146176's biological activity. More detailed studies are needed to assess its material compatibility, stability under various conditions, and suitability for specific applications.

Q7: Does PD146176 exhibit any catalytic properties?

A7: PD146176 is primarily recognized as an enzyme inhibitor. Its catalytic properties, if any, require further investigation.

Q8: Have computational methods been employed to study PD146176?

A8: While computational studies are not extensively reported in the provided research, they represent a valuable avenue for exploring PD146176's interactions with ALOX15 and potentially guiding the design of more potent and selective inhibitors.

Q9: What is known about the stability and formulation strategies for PD146176?

A9: Research primarily focuses on PD146176's in vitro and in vivo activity. Further studies are needed to assess its stability under various conditions and develop optimal formulations to improve its stability, solubility, and bioavailability for potential therapeutic applications.

Q10: What in vitro models have been used to investigate the efficacy of PD146176?

A10: Several in vitro models have been employed, including:

- Human spermatozoa exposed to oxidative stress []

- Mouse melanoma cell line B16F10 []

- Human colon cancer HCA-7 cells []

- Mouse colon cancer MC38 cells []

- Human prostate cancer cell line PC-3 []

- Rheumatoid arthritis synovial fibroblasts (RASF) []

- Human bronchial epithelial cells []

- Murine RAW 264.7 cells and peritoneal macrophages []

- CHO and N2A cells expressing human amyloid beta precursor protein (APP) [, ]

Q11: What in vivo models have been used to study PD146176?

A11: In vivo studies have been conducted in:

- Mouse model of unilateral ureteral obstruction []

- Athymic nude mice bearing human prostate cancer xenografts []

- Adjuvant-induced arthritis model in mice []

- Rat models of gastric protection and ischemia-reperfusion-induced gastric mucosal damage [, ]

- Mouse model of respiratory syncytial virus (RSV) infection []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.